4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction between a halogenated pyridine and a boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated pyridine, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: Similar in structure but lacks the cyclopropylamino group.
3-Pyridineboronic acid pinacol ester: Similar but with the boronic ester group at a different position on the pyridine ring.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a piperazine group instead of a cyclopropylamino group.
Uniqueness
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclopropylamino group, which can impart different electronic and steric properties compared to other boronic esters. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-7-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHKNKJEASKMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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